3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone - 898755-02-7

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Catalog Number: EVT-1633617
CAS Number: 898755-02-7
Molecular Formula: C17H17FO
Molecular Weight: 256.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,6-Dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide []

  • Compound Description: This compound exhibits a cup-shaped conformation primarily determined by an intramolecular N—H⋯O hydrogen bond. In its crystal structure, double layers of molecules are formed through O—H⋯O and C—H⋯O hydrogen bonds [].

-(2,6-Dimethylphenyl)-2,3-dihydro-2,2,2-trimethoxy-1,3,2-benzoxazaphosph(V)ole []

  • Compound Description: Characterized as a trigonal bipyramidal phosphorus compound, this molecule features a planar five-membered oxazaphosphole ring. It exhibits an almost orthogonal orientation of the N-(2,6-dimethylphenyl) ring with respect to the second benzene ring [].

-(2,6-Dimethylphenyl)-2-hydroxy-2-oxo-analogue of 3-(2,6-Dimethylphenyl)-2,3-dihydro-2,2,2-trimethoxy-1,3,2-benzoxazaphosph(V)ole []

  • Compound Description: This analogue also features an orthogonal N-(2,6-dimethylphenyl) ring. Its oxazaphosphole ring is nearly planar and displays distorted tetrahedral geometry surrounding the phosphorus atom [].

-(2,6-Dimethylphenyl)-2-Selenoxo-1,3-Thiazolidin-4-One []

  • Compound Description: This compound demonstrates potent antioxidant properties, particularly by scavenging superoxide radicals. It effectively activates ERK1/2 in PC12 cells and exhibits a strong protective effect against hydrogen peroxide-induced cytotoxicity [].

-[(2,6-dimethylphenyl)hydrazono]-1,1,1-trifluoropentane-2,4-dione and its Copper(II) complex []

  • Compound Description: This aryl hydrazone ligand, characterized by a trifluoroacetyl group, and its corresponding Cu(II) complex showcase the impact of fluorine substitution on the structure and packing of the molecules [].

(2,6-Dimethylphenyl)arsonic Acid []

  • Compound Description: This organoarsenic compound demonstrates potential as an anti-cancer agent, inhibiting cell proliferation and inducing apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes [].

N‐(2,6‐dimethylphenyl)‐1‐piperazineacetamide []

  • Compound Description: This organic–inorganic hybrid molecule has been studied for its vibrational, thermodynamic, and nonlinear optical properties. Docking studies suggest potential effects against proteins like SARS‐CoV‐2, indicating possible relevance to human immune response [].

Bis­[1-ferrocenyl-3-(2,6-di­methyl­phenyl)­amino­but-2-en-1-onato]nickel(II) []

  • Compound Description: In this compound, a nickel(II) ion is coordinated by two bidentate enaminone ligands, adopting a square planar geometry [].

MBr2(CNXyl)n (M = Fe and Co, n = 4; M = Ni, n = 2; Xyl = 2,6-dimethylphenyl) []

  • Compound Description: This series of divalent metal complexes incorporates 2,6-dimethylphenyl isocyanide (CNXyl) ligands. The isocyanide ligand exhibits nearly linear geometry when coordinated to metals in the +2 oxidation state, functioning primarily as a donor [].

Fe(CNXyl)5 and Fe2(CNXyl)9 (Xyl = 2,6-dimethylphenyl) []

  • Compound Description: This cocrystallized structure comprises mononuclear Fe(CNXyl)5 and the dinuclear [Fe(CNXyl)3]2(μ2-CNXyl)3. The structure showcases iron in the formally zero-valent oxidation state, exhibiting distinct bond lengths and angles compared to iron in the +2 oxidation state [].

[Cu2(C12H14SN4)2(NO3)2] []

  • Compound Description: This copper(I) -complex features a trigonal-pyramidal coordination environment around the copper ion. The structure is stabilized by noncovalent CuO interactions and weak C–HO hydrogen bonds [].

[(DmpNP)3Cl2]+ (Dmp = 2,6-Dimethylphenyl) []

  • Compound Description: This cyclo-triphosphatriazenium cation acts as an intermediate in the reaction of white phosphorus (P4) with a cyclo-diphosphadiazane derivative [].

Dichlorido-(1,3-bis(2,6-dimethylphenyl)-1H-imidazol-2(3H)-ylidene)-(morpholine-κ1N)palladium(II) []

  • Compound Description: This palladium(II) complex features a 1,3-bis(2,6-dimethylphenyl)-1H-imidazol-2(3H)-ylidene ligand coordinated to the palladium center [].

(η6-benzene)-(N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate monohydrate []

  • Compound Description: This ruthenium(II) complex showcases a chelating N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine ligand coordinated to the ruthenium center along with an η6-coordinated benzene molecule [].

-{2-[3-(2-Chloro­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}-N-(2,6-dimethyl­phen­yl)acetamide []

  • Compound Description: This compound exhibits intramolecular N—H⋯N hydrogen bonds, contributing to its conformational stability. Additionally, weak C—H⋯O hydrogen-bonding interactions result in the formation of pseudo-dimers within its crystal structure [].

catena-poly-[(μ2-2-(2-((2,6-dimethylphenyl)amino)phenyl)acetato-κ2O:O′)(μ2-2-(2-((2,6-dimethylphenyl)amino)phenyl)acetate-κ3O,O′:O′)cadmium(II)] []

  • Compound Description: This cadmium(II) complex forms a polymeric structure with bridging acetate ligands. The cadmium centers are coordinated by oxygen atoms from the acetate ligands, forming a one-dimensional chain [].

α-(2,6-Dimethylphenyl)vinyllithium []

  • Compound Description: This organolithium compound exhibits solvent-dependent aggregation behavior, forming a trisolvated monomer in THF and undergoing endothermic dimerization in toluene. It also demonstrates sp2-stereoinversion with varying rates depending on the solvent and aggregation state [].

-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile []

  • Compound Description: This diarylpyrimidine derivative, also known as R278474 or rilpivirine, acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is utilized as an anti-HIV drug [].

-(4-acetyl-2,6-dimethylphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione []

  • Compound Description: This compound features a 2,6-dimethylphenyl group substituted with an acetyl group and attached to a dichloroisoindoledione moiety [].

[Pd3(μ-SO2)2(μ-PPh2py)2(PBz3)2] and [Pd4(μ-SO2)2(μ3-S)(CNR)(PBz3)4] (R =tBu, 2,6-dimethylphenyl and cyclohexyl) []

  • Compound Description: These palladium cluster compounds showcase the coordination of 2,6-dimethylphenyl isocyanide (CNXyl) as a ligand to palladium centers. The structures highlight the diversity of cluster geometries and coordination modes possible with isocyanide ligands [].

Sodium and Calcium Complexes with N‐(2,6‐Dimethylphenyl)diphenylphosphinic Amide []

  • Compound Description: These complexes utilize N‐(2,6‐Dimethylphenyl)diphenylphosphinic amide as a ligand, coordinating to sodium and calcium ions. The solid-state structures reveal distinct coordination modes and geometries for the two metal complexes [].

Triphenyl Adduct of 2-[(2,6-dimethylphenyl)amino]benzoic Acid, the Dimeric Tetraorganostannoxane, and the Monomeric Adduct []

  • Compound Description: These organotin derivatives incorporate 2-[(2,6-dimethylphenyl)amino]benzoic acid as a ligand. The triphenyl adduct shows promise as an antimycobacterial agent, highlighting the potential biological activity of this class of compounds [].

N-(2,6-Dimethylphenyl)-2-methylbenzamide []

  • Compound Description: This compound exhibits a highly twisted conformation, with the amide group significantly out of plane with the aromatic rings. The crystal structure reveals chains of molecules linked by N—H⋯O hydrogen bonds [].

meso-[Tetrakis(2,6-dimethylphenyl)porphinato]iron(III) chloride []

  • Compound Description: This iron(III) porphyrin complex acts as a catalyst in the oxidation of p-cyano-N,N-dimethylaniline N-oxide. Its catalytic activity stems from the ability of the iron center to facilitate oxygen transfer reactions [].

-(4-Hydroxy-2,6-dimethylphenyl)-1,2-butanediol and 4-(4-Hydroxy-2,6-dimethylphenyl)-2-butanol []

  • Compound Description: These compounds serve as precursors in the synthesis of theaspirone, a naturally occurring flavor compound [].

,6‐dimethylphenyl phenyl ether []

  • Compound Description: This compound serves as a model for poly(2,6‐dimethyl‐1,4‐phenylene oxide) and its oxidation behavior. Studies on its thermal and photochemical oxidation provide insights into the degradation mechanisms of the related polymer [].

CpIr(dab) (dab = 1,4-Bis(2,6-dimethylphenyl)-1,4-diazabutadiene) []

  • Compound Description: This iridium(III) complex features a reduced 1,4-diaza-1,3-butadiene ligand with two 2,6-dimethylphenyl substituents. The bonding in the complex suggests a possible description as a six-pi-electron metallaheteroaromatic system [].

N-(2,6-Dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165) [, , ]

  • Compound Description: SUN 1165 is a potent and long-acting antiarrhythmic agent. It effectively restores sinus rhythm from various ventricular arrhythmias in animal models, showing minimal side effects []. Further pharmacological studies revealed its influence on the central and peripheral nervous systems [, ].

trans-Carbonylchlorobis[tris(2,6-dimethylphenyl)phosphito]rhodium(I) []

  • Compound Description: This rhodium(I) complex features two bulky tris(2,6-dimethylphenyl)phosphite ligands coordinated to the rhodium center. The large cone angle of the phosphite ligands influences the steric environment around the metal center [].

N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide []

  • Compound Description: This compound exhibits a highly twisted conformation, with a significant dihedral angle between the thienyl and benzene rings. In the crystal structure, N—H⋯O hydrogen bonds link molecules into chains [].

N-(2,6-Dimethylphenyl)-N'-[3-(1-methylethylamino)propyl]urea (Wy-42,362) []

  • Compound Description: This compound demonstrates potent antiarrhythmic properties, potentially acting through a class I mechanism. It effectively elevates ventricular fibrillation threshold voltage and suppresses various types of cardiac arrhythmias in animal models [].

N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides (S, Se) and a zirconium complex []

  • Compound Description: This set of compounds includes N-(2,6-dimethylphenyl)-P,P-diphenylphosphinothioic amide, N-(2,6-dimethylphenyl)-P,P-diphenylphosphinoselenoic amide, and a zirconium complex featuring phosphanylamide ligation. These compounds highlight the diverse coordination chemistry possible with phosphine chalcogenide ligands [].

Diazobis(2,6-dimethylphenyl)methanes and Bis(2,6-dimethylphenyl)carbenes []

  • Compound Description: This series involves diazo compounds that generate the corresponding carbenes upon photolysis. The reactivity and stability of these carbenes, influenced by the 2,6-dimethylphenyl substituents, were investigated through product analysis and spectroscopic studies [].

[U(η-C5H5)3{C(NEt2)NC6H3Me2-2,6}] []

  • Compound Description: This uranium complex features an iminocarbamoyl ligand formed through the insertion of 2,6-dimethylphenyl isocyanide into a U–N bond. The crystal structure confirms the η2-coordination mode of the iminocarbamoyl ligand to the uranium center [].

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

    N‐(2,6‐dimethylphenyl)‐3,6‐dithiacyclohexene‐1,2‐dicarboximide []

    • Compound Description: This compound is part of a study exploring the geometries and conformations of heterocyclic compounds with potential pharmacological activity. The molecule exhibits a specific conformation with the phenyl ring perpendicular to the imide ring [].

    -amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide and its Analogues []

    • Compound Description: This compound and its analogues, designed to prevent metabolic N-acetylation, exhibit potent anticonvulsant activity in animal models. Modifications around the 4-amino group significantly impact their pharmacokinetic profiles and potency [].

    Lithium 2,4-bis-(2,6-dimethylphenyl)imide-2-pentene []

    • Compound Description: This lithium complex features a β-diketiminate ligand with two bulky 2,6-dimethylphenyl substituents. The crystal structure reveals a nearly planar metallacycle with the lithium ion coordinated by the two nitrogen atoms of the ligand and an oxygen atom from a THF molecule [].

    (2-methylphenyl)- and (2,6-dimethylphenyl)-phenylmethanols []

    • Compound Description: These compounds, specifically their enantiomers, were synthesized and analyzed using circular dichroism (CD) spectroscopy to determine their absolute configurations. Comparison with a known reference compound led to initial misassignments, emphasizing the importance of X-ray crystallography for accurate stereochemical determination [].

    -Amino-N-(2,6-dimethylphenyl)-N-[3- (3-pyridyl)propyl]propionamide dihydrochloride (Ro 22-9194) []

    • Compound Description: This compound exhibits cardiovascular effects, including negative chronotropic and inotropic responses, in isolated canine atrial preparations. Its actions are not mediated by cholinergic mechanisms but are accompanied by vasodilating properties [].

    Copper(II) bis[(2E)-3-methoxy-2-[(2,6-dimethylphenyl)imino]-4-[(2,6-dimethylphenyl)imino-κN]-3-pentanolato-κO] complex []

    • Compound Description: This copper(II) complex features two β-diiminato ligands, each containing two 2,6-dimethylphenyl substituents. The complex adopts a specific crystal structure and space group, as determined by X-ray powder diffraction analysis [].

    Properties

    CAS Number

    898755-02-7

    Product Name

    3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

    IUPAC Name

    3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one

    Molecular Formula

    C17H17FO

    Molecular Weight

    256.31 g/mol

    InChI

    InChI=1S/C17H17FO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3

    InChI Key

    WKAUFFAUMRRNTG-UHFFFAOYSA-N

    SMILES

    CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F

    Canonical SMILES

    CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.